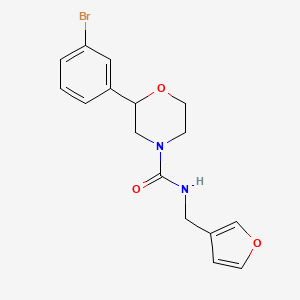![molecular formula C21H21N3O3 B7551738 2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide, commonly known as IMCA, is a synthetic compound that has gained significant attention in scientific research. IMCA belongs to the class of indole-based compounds and has been studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of IMCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. IMCA has been shown to inhibit the activity of PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. IMCA has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
IMCA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation, and protection of neurons from damage. IMCA has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMCA in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, IMCA has limited solubility in aqueous solutions, which may pose challenges in certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of IMCA.
Zukünftige Richtungen
For IMCA research include further studies on its mechanism of action and potential therapeutic applications, as well as the development of more efficient synthesis methods and formulations for clinical use. Additionally, studies on the combination of IMCA with other compounds may provide insights into its synergistic effects and potential for combination therapy.
Synthesemethoden
IMCA can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with 3-(morpholine-4-carbonyl)benzaldehyde, followed by a condensation reaction with acetic anhydride. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
IMCA has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, IMCA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, IMCA has been shown to protect neurons from oxidative stress and reduce inflammation. In anti-inflammatory research, IMCA has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(13-16-14-22-19-7-2-1-6-18(16)19)23-17-5-3-4-15(12-17)21(26)24-8-10-27-11-9-24/h1-7,12,14,22H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQUOVJRIBVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B7551660.png)
![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B7551678.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)

![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)